

# Application of Influenza NP (383-391) Peptide in Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | CEF8, Influenza Virus NP (383- |           |
|                      | 391)                           |           |
| Cat. No.:            | B2424107                       | Get Quote |

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines that can elicit broad, cross-protective immunity against various influenza strains.[1][2] Within the nucleoprotein, the peptide spanning amino acids 383-391, with the sequence SRYWAIRTR, has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B\*2705 allele.[3][4][5][6] This peptide is crucial for inducing robust CD8+ T-cell responses, which are vital for clearing virus-infected cells.[4][7] Understanding the application of the NP (383-391) peptide is essential for researchers developing T-cell-based influenza vaccines. These application notes provide an overview of its use, quantitative data from relevant studies, and detailed experimental protocols.

### **Data Presentation**

The following tables summarize quantitative data from studies investigating the immunogenicity and recognition of the Influenza NP (383-391) peptide.

Table 1: In Vitro T-Cell Responses to NP (383-391) Peptide



| Assay Type                       | Cell Type                                       | Stimulant                                                    | Result                                                     | Reference |
|----------------------------------|-------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------|-----------|
| Intracellular IFN-<br>γ Staining | PBMC from HLA-<br>B <i>2705+ donors</i>         | Influenza A virus<br>(with NP 383-<br>391)                   | Increased proportion of virus-specific CD8+ IFN-y+ T cells | [3][4]    |
| Intracellular IFN-<br>y Staining | PBMC from HLA-<br>B2705+ donors                 | Influenza A virus<br>(mutated NP<br>383-391)                 | Lower proportion of virus-specific CD8+ T cells            | [3][4]    |
| ELISPOT                          | PBMC from healthy adults                        | Conserved NP<br>(383-391)<br>peptide                         | Stimulation of IFN-y producing cells                       | [8]       |
| Cytotoxicity<br>Assay            | CD8+ T-cell line<br>specific to NP<br>(383-391) | Target cells pulsed with Trivalent Inactivated Vaccine (TIV) | ≥20% specific<br>lysis                                     | [9]       |

Table 2: CTL Recognition and Lysis of Target Cells



| Effector Cells                        | Target Cells                                                                        | Peptide/Virus        | Specific Lysis<br>(%) | Reference |
|---------------------------------------|-------------------------------------------------------------------------------------|----------------------|-----------------------|-----------|
| NP/B27 CTL<br>clone                   | HLA-B*2705+<br>BLCL                                                                 | SRYWAIRTR<br>peptide | High                  | [5]       |
| NP/B27 CTL<br>clone                   | Target cells infected with influenza virus A/NL/94-384R (contains original epitope) | N/A                  | High                  | [4]       |
| NP/B27 CTL<br>clone                   | Target cells infected with influenza virus A/NL/94-384G (contains mutated epitope)  | N/A                  | No recognition        | [4]       |
| Flu 383-391-<br>specific CTL<br>lines | HLA-B27-<br>restricted cells<br>transduced with<br>TAT-NpFlu                        | N/A                  | Significant lysis     | [10]      |
| CD8+ T-cell line<br>1-1               | Autologous<br>target cells<br>infected with TIV<br>Vaccine 1                        | N/A                  | ~17%                  | [11]      |
| CD8+ T-cell line<br>1-1               | Autologous<br>target cells<br>infected with TIV<br>Vaccine 3                        | N/A                  | ~1.2%                 | [11]      |

## **Experimental Protocols**

Detailed methodologies for key experiments involving the Influenza NP (383-391) peptide are provided below.



## Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with the NP (383-391) peptide to expand peptide-specific T cells for subsequent analysis.

#### Materials:

- Ficoll-Paque
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillinstreptomycin, and 2-mercaptoethanol
- Influenza NP (383-391) peptide (SRYWAIRTR)
- Recombinant human IL-2
- PBMCs isolated from HLA-B\*2705 positive donors

#### Procedure:

- Isolate PBMCs from whole blood using Ficoll-Pague density gradient centrifugation.
- Wash the isolated PBMCs twice with RPMI 1640 medium.
- Resuspend the cells to a final concentration of 2 x 10<sup>6</sup> cells/mL in complete RPMI 1640 medium.
- Add the NP (383-391) peptide to the cell suspension at a final concentration of 1-10 μg/mL.
- Incubate the cells at 37°C in a 5% CO2 incubator.
- On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL.
- Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.
- After the culture period, the expanded T cells can be used in various functional assays such as ELISPOT or cytotoxicity assays.[8]



# Protocol 2: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the NP (383-391) peptide.

#### Materials:

- Effector cells (e.g., NP 383-391 specific CTL clone)
- Target cells (e.g., HLA-B\*2705-positive B-lymphoblastoid cell lines BLCLs)
- Influenza NP (383-391) peptide
- Sodium Chromate (<sup>51</sup>Cr)
- Complete RPMI 1640 medium
- 96-well U-bottom plates
- Gamma counter

#### Procedure:

- Target Cell Labeling:
  - Resuspend 1 x 10<sup>6</sup> target cells in 100 μL of medium.
  - Add 100 μCi of <sup>51</sup>Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
  - Wash the labeled target cells three times with medium to remove excess 51Cr.
  - Resuspend the cells to 1 x 10<sup>5</sup> cells/mL.
- Peptide Pulsing:
  - $\circ$  Incubate the labeled target cells with the NP (383-391) peptide (final concentration 1-10  $\mu$ M) for 1 hour at 37°C.[12]



#### Assay Setup:

- Plate 1 x 10<sup>4</sup> labeled and peptide-pulsed target cells per well in a 96-well U-bottom plate.
- Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release, add medium only to target cells.
- For maximum release, add 5% Triton X-100 to target cells.
- Incubation and Measurement:
  - Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C.[13]
  - $\circ$  After incubation, centrifuge the plate again and collect 100  $\mu L$  of supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Percent specific lysis = [(Experimental release Spontaneous release) / (Maximum release Spontaneous release)] x 100.

### **Protocol 3: Intracellular Cytokine Staining for IFN-y**

This protocol is used to identify and quantify NP (383-391) specific T cells based on their production of IFN-y upon stimulation.

#### Materials:

- Stimulated PBMCs or expanded T cells
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-CD3 and Anti-CD8 antibodies (fluorochrome-conjugated)
- Fixation/Permeabilization solution



- Anti-IFN-y antibody (fluorochrome-conjugated)
- Flow cytometer

#### Procedure:

- Restimulation:
  - Restimulate 1-2 x 10<sup>6</sup> PBMCs or T cells with autologous B-LCLs infected with influenza virus or pulsed with the NP (383-391) peptide for 5-6 hours.[4]
  - Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-5 hours of incubation to allow for intracellular cytokine accumulation.
- Surface Staining:
  - Wash the cells and stain with fluorochrome-conjugated anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
- Fixation and Permeabilization:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
- Intracellular Staining:
  - Wash the cells with permeabilization buffer.
  - Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
- Flow Cytometry Analysis:
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer.



 Analyze the data by gating on the CD3+CD8+ T-cell population and quantifying the percentage of IFN-y positive cells.[4]

## **Visualization of Pathways and Workflows**

The following diagrams illustrate key processes in the application of the Influenza NP (383-391) peptide in vaccine research.





CTL Recognition of Influenza NP (383-391) Epitope

Click to download full resolution via product page



Caption: CTL recognition of the influenza NP (383-391) epitope presented by HLA-B\*2705 on an infected cell.



Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating the cytotoxic T-lymphocyte response to the NP (383-391) peptide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nucleoprotein as a Promising Antigen for Broadly Protective Influenza Vaccines | MDPI [mdpi.com]
- 2. Frontiers | Universal immunity to influenza must outwit immune evasion [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. A Mutation in the HLA-B\*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigenic Drift in the Influenza A Virus (H3N2) Nucleoprotein and Escape from Recognition by Cytotoxic T Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sequence Variation in a Newly Identified HLA-B35-Restricted Epitope in the Influenza A Virus Nucleoprotein Associated with Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro evidence that commercial influenza vaccines are not similar in their ability to activate human T cell responses PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The C Terminus of the Nucleoprotein of Influenza A Virus Delivers Antigens Transduced by Tat to the trans-Golgi Network and Promotes an Efficient Presentation through HLA Class I - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Influenza NP (383-391) Peptide in Influenza Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2424107#application-of-influenza-np-383-391-peptide-in-influenza-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com